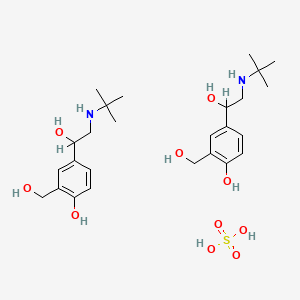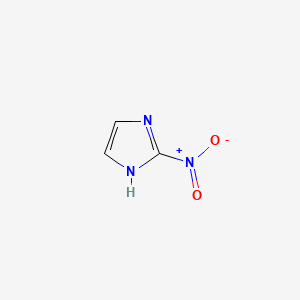![molecular formula C14H16N2 B3424779 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-06-1](/img/structure/B3424779.png)
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
Overview
Description
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of two methyl groups at the 6,6’ positions and two amino groups at the 2,2’ positions makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Mechanism of Action
Target of Action
It has been reported that similar compounds have been used in the synthesis and characterization of aluminum alkyl and alkoxide complexes .
Mode of Action
It has been used in the synthesis of aluminum alkyl and alkoxide complexes, which have been employed in the ring-opening polymerization (rop) of rac-lactide . This suggests that the compound may interact with its targets to facilitate chemical reactions or catalyze specific processes.
Biochemical Pathways
Its use in the ring-opening polymerization (rop) of rac-lactide suggests that it may play a role in polymer synthesis pathways .
Result of Action
Its use in the synthesis of aluminum alkyl and alkoxide complexes suggests that it may contribute to the formation of these complexes and influence their properties .
Biochemical Analysis
Biochemical Properties
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can bind to proteins, altering their conformation and function, which can impact cellular signaling and metabolic processes .
Cellular Effects
The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can impact cell growth and survival . Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .
Molecular Mechanism
At the molecular level, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites . Additionally, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect the activity of enzymes such as cytochrome P450, influencing the metabolism of other substances and altering metabolic flux . Additionally, it can impact the levels of specific metabolites, leading to changes in cellular energy balance and redox status .
Transport and Distribution
Within cells and tissues, 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, binding to specific transporters can facilitate the compound’s entry into cells, while interactions with binding proteins can sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and affect gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,6’-dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: The carboxylic acid groups are reduced to form the corresponding alcohols.
Amination: The alcohols are then converted to amines using reagents such as ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic hydrogenation may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under acidic conditions.
Major Products
Oxidation: Formation of 6,6’-dimethyl-[1,1’-biphenyl]-2,2’-dinitro compound.
Reduction: Regeneration of the original diamine compound.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without methyl or amino groups.
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid: A precursor in the synthesis of the diamine.
4,4’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine: A similar compound with methyl groups at different positions.
Uniqueness
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to the specific positioning of the methyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
| Record name | NoName_3867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3685-05-0, 3685-06-1 | |
| Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)

